2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
Description
2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is a spirocyclic compound featuring a bicyclo[5.1.0]octane core fused to a 3'-oxolane (1,3-dioxolane) ring system. The bicyclo[5.1.0]octane moiety introduces significant ring strain due to its fused cyclopropane ring, which impacts its chemical reactivity and physical properties.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C11H18O2/c1-8-11(4-5-12-8)3-2-9-6-10(9)7-13-11/h8-10H,2-7H2,1H3 |
InChI Key |
SROARCHAWKJXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC3CC3CO2)CCO1 |
Origin of Product |
United States |
Preparation Methods
Spirocyclization of Suitable Precursors
The core strategy involves constructing the spirocyclic framework via intramolecular cyclization of precursor molecules bearing appropriate functional groups. Typically, this involves:
- Preparation of a suitable bicyclic intermediate with reactive sites positioned for spirocyclization.
- Cyclization under acidic or basic conditions to form the spiro junction.
For example, a precursor bearing a hydroxyl group and an alkene or alkyne moiety can undergo cyclization via nucleophilic attack or radical pathways to form the spiro-bicyclic structure.
Use of Oxidative Cyclization
Oxidative conditions can facilitate the formation of the oxolane ring, especially when starting from diol or hydroxyalkyl precursors. Common oxidants include:
- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
- PCC (Pyridinium chlorochromate)
- Hypervalent iodine reagents
These oxidants promote intramolecular cyclization by oxidizing alcohols to reactive intermediates conducive to ring closure.
Specific Preparation Pathways
Starting from Methyl-Substituted Bicyclic Precursors
Based on the structural similarity to compounds like 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane], a plausible route involves:
- Synthesis of a methyl-substituted bicyclic alcohol via known cycloaddition or ring-forming reactions.
- Oxidation of the alcohol to generate a reactive intermediate.
- Intramolecular cyclization to form the oxolane ring, resulting in the spirocyclic structure.
Radical or Cationic Cyclization Routes
- Radical cyclization can be induced using radical initiators (e.g., AIBN) and suitable halogenated precursors.
- Cationic cyclization involves protonation of an alkene or alkyne followed by nucleophilic attack, often under acidic conditions.
Use of Transition Metal Catalysis
Transition metals like palladium or copper can catalyze cyclization reactions, especially in forming the spirocyclic core from appropriately functionalized precursors.
Notable Reaction Conditions and Reagents
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Oxidative cyclization | DDQ, hypervalent iodine | Mild, room temperature | For oxolane ring formation |
| Radical cyclization | AIBN, halogenated precursors | Elevated temperature | For constructing the spirocyclic framework |
| Acid-catalyzed cyclization | Proton acids (e.g., p-toluenesulfonic acid) | Reflux | Intramolecular ring closure |
Data Tables Summarizing Synthesis Approaches
| Approach | Starting Material | Key Reagents | Conditions | Yield | References |
|---|---|---|---|---|---|
| Intramolecular cyclization | Methylated bicyclic alcohol | Acid or oxidant | Mild heating | Variable | Inferred from related spiro compounds |
| Radical cyclization | Halogenated precursor | AIBN, radical initiator | Elevated temperature | Moderate | Based on radical cyclization literature |
| Transition metal catalysis | Functionalized precursor | Pd or Cu catalysts | Reflux or heating | Variable | General methodology for spirocyclic synthesis |
Chemical Reactions Analysis
2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, receptor binding, or alterations in cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs, their molecular features, and similarity indices:
| Compound Name | CAS No. | Molecular Formula | Bicyclo System | Spiro Ring | Similarity Index | Key Features |
|---|---|---|---|---|---|---|
| 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] | N/A | C₁₂H₁₈O₃ | [5.1.0] | Oxolane (1,3-dioxolane) | Reference | High ring strain; polar oxolane moiety |
| 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] | 2059934-05-1 | C₁₂H₂₀O | [5.1.0] | Cyclopentane | 0.84 | Lower polarity; hydrocarbon spiro ring [7] |
| 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] | 40025-75-0 | C₇H₁₀O₃ | [3.1.0] | Oxolane | 0.77 | Smaller bicyclo system; higher solubility [5] |
| 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-7-one | 1952348-87-6 | C₁₀H₁₄O₄ | [3.3.1] | Oxolane | 0.76 | Ketone functionality; increased hydrogen-bonding potential [11] |
Key Observations :
- Ring Strain : Bicyclo[5.1.0] systems exhibit greater strain than bicyclo[3.1.0] or [3.3.1] systems, making the target compound more reactive in ring-opening or cycloaddition reactions [9].
- Polarity: The oxolane spiro ring enhances polarity compared to cyclopentane or hydrocarbon analogs, improving solubility in solvents like ethanol or DMSO [7][7].
- Functional Groups : Derivatives with ketone groups (e.g., 3-oxaspiro[...]-7-one) offer additional sites for derivatization, such as nucleophilic additions or reductions [11].
Physicochemical Properties
- Thermal Stability : Compounds like 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] (CAS 2059934-05-1) lack polar groups, leading to higher thermal stability (decomposition >200°C) compared to oxolane-containing analogs, which may degrade at lower temperatures due to oxygen sensitivity [7].
- Crystallinity : Spirocyclic oxolane derivatives often meet pharmacopeial crystallinity standards (e.g., USP 〈695〉), as seen in related bicyclo[3.2.0] systems [2].
Biological Activity
The compound 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is a synthetic organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties, enzyme inhibition, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is , with a molecular weight of approximately 192.29 g/mol. The spirocyclic framework allows for unique conformational flexibility, which can influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]. For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis. In particular, studies have demonstrated that treatment with this compound leads to cytochrome c release from mitochondria, triggering the apoptotic cascade .
- Case Studies : In a study involving prostate cancer LNCaP cells, treatment with 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] resulted in significant apoptosis as evidenced by TUNEL assays and Western blot analysis . Similar effects were observed in ovarian cancer PA-1 cells, where the compound induced apoptosis through caspase-dependent pathways .
Enzyme Inhibition
The unique structure of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] allows it to interact with various enzymes:
- Binding Affinity : Interaction studies have indicated that this compound exhibits strong binding affinity to certain enzymes involved in metabolic pathways, potentially leading to inhibition of their activity . This inhibition can affect cellular signaling pathways and contribute to its therapeutic effects.
Comparative Analysis
To better understand the biological activity of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane], it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] | Anticancer activity through apoptosis induction | |
| 6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane] | Enzyme inhibition and potential anti-inflammatory effects | |
| Spiro[cyclopentane-1,2’-oxirane] | Varies | Limited biological activity due to simpler structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
